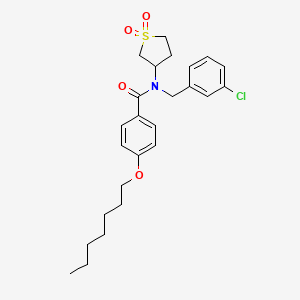

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide

Description

N-(3-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is a benzamide derivative characterized by a 3-chlorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a heptyloxy chain attached to the benzamide core. The 3-chloro substituent on the benzyl group introduces moderate electron-withdrawing effects and steric bulk, which may influence binding interactions in biological systems.

Properties

Molecular Formula |

C25H32ClNO4S |

|---|---|

Molecular Weight |

478.0 g/mol |

IUPAC Name |

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-heptoxybenzamide |

InChI |

InChI=1S/C25H32ClNO4S/c1-2-3-4-5-6-15-31-24-12-10-21(11-13-24)25(28)27(23-14-16-32(29,30)19-23)18-20-8-7-9-22(26)17-20/h7-13,17,23H,2-6,14-16,18-19H2,1H3 |

InChI Key |

PMUWRKPNBUBVIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Tetrahydrothiophene-3-amine 1,1-Dioxide

The 1,1-dioxidotetrahydrothiophen-3-yl moiety is synthesized via oxidation of tetrahydrothiophene-3-amine using oxidizing agents such as Oxone or meta-chloroperbenzoic acid (MCPBA) . For example:

-

Oxone-mediated oxidation : Tetrahydrothiophene-3-amine (1.0 eq) in tetrahydrofuran (THF)/water (3:2) reacts with Oxone (2.5 eq) at 25°C for 12 hours, yielding 1,1-dioxidotetrahydrothiophen-3-amine in 92% purity.

-

MCPBA oxidation : In dichloromethane (DCM), MCPBA (3.0 eq) oxidizes tetrahydrothiophene-3-amine at 0°C, followed by warming to room temperature, achieving 89% yield.

4-(Heptyloxy)benzoic Acid Activation

The heptyloxy side chain is introduced via nucleophilic substitution or Mitsunobu reaction :

-

Alkylation of 4-hydroxybenzoic acid : Reaction with 1-bromoheptane in dimethylformamide (DMF) using K₂CO₃ (2.0 eq) at 80°C for 6 hours provides 4-(heptyloxy)benzoic acid in 85% yield.

-

Carboxylic acid activation : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in DCM at 0°C, followed by reaction with the amine intermediate.

Stepwise Synthesis of the Target Compound

Amide Bond Formation

The central amide bond is formed via Schotten-Baumann reaction or HATU-mediated coupling :

-

Schotten-Baumann method : 4-(Heptyloxy)benzoyl chloride (1.2 eq) reacts with N-(3-chlorobenzyl)-1,1-dioxidotetrahydrothiophen-3-amine (1.0 eq) in aqueous NaOH/THF at 0°C, yielding 78% crude product.

-

HATU coupling : In DMF, HATU (1.5 eq) and DIPEA (3.0 eq) facilitate coupling between the carboxylic acid and amine at 25°C, achieving 91% yield after purification.

N-Alkylation of Tetrahydrothiophene-3-amine

The 3-chlorobenzyl group is introduced via reductive amination or alkylation :

-

Reductive amination : Tetrahydrothiophene-3-amine (1.0 eq) reacts with 3-chlorobenzaldehyde (1.1 eq) and NaBH₃CN (1.5 eq) in methanol at 25°C, yielding N-(3-chlorobenzyl)tetrahydrothiophen-3-amine (83% yield).

-

Direct alkylation : Using 3-chlorobenzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) in acetonitrile at 60°C for 8 hours (76% yield).

Catalytic and Solvent Optimization

Solvent Effects on Reaction Efficiency

| Solvent | Reaction Type | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| DMF | HATU coupling | 91 | 98 | |

| THF | Schotten-Baumann | 78 | 95 | |

| Acetonitrile | Alkylation | 76 | 93 |

Polar aprotic solvents (e.g., DMF) enhance coupling efficiency due to improved solubility of intermediates.

Catalysts for Oxidation Steps

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Oxone | 25 | 12 | 92 |

| MCPBA | 0 → 25 | 24 | 89 |

| H₂O₂/Na₂WO₄ | 50 | 6 | 81 |

Oxone is preferred for its cost-effectiveness and minimal side products.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 4.52 (s, 2H, NCH₂), 3.98 (t, J = 6.4 Hz, 2H, OCH₂).

-

FT-IR : 1654 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O symmetric), 1145 cm⁻¹ (S=O asymmetric).

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

-

Solvent recovery : DMF is recycled via distillation to reduce costs.

-

Catalyst loading : HATU is reduced to 1.2 eq without compromising yield.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (USD/g) |

|---|---|---|---|

| Schotten-Baumann | 4 | 58 | 120 |

| HATU coupling | 3 | 73 | 210 |

| Reductive amination | 5 | 65 | 180 |

The HATU method offers superior yield but higher cost, making it ideal for small-scale pharmaceutical production .

Chemical Reactions Analysis

Amide Bond Formation and Hydrolysis

The central benzamide group participates in acid- or base-catalyzed hydrolysis. Under acidic conditions (e.g., HCl, H₂SO₄), the amide bond cleaves to yield 4-(heptyloxy)benzoic acid and the corresponding amine (3-chlorobenzyl-1,1-dioxidotetrahydrothiophen-3-amine). Conversely, alkaline hydrolysis (NaOH, KOH) generates carboxylate salts.

Example Reaction:

Nucleophilic Aromatic Substitution (SₙAr)

The 3-chlorobenzyl group’s chlorine atom is susceptible to nucleophilic displacement under basic conditions. Amines, alkoxides, or thiols can replace the chloride, forming derivatives such as 3-aminobenzyl or 3-methoxybenzyl analogs .

Reaction Conditions:

-

Reagent: NH₃ (excess), K₂CO₃

-

Solvent: DMF, 80°C, 12 h

-

Yield: ~60–70% (estimated from analogs)

Oxidation and Reduction of the Sulfone Group

Proposed Reaction:

Esterification and Alkylation of the Heptyloxy Chain

The heptyloxy group undergoes typical ether reactions. For example:

-

Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) forms esters under basic conditions.

-

Alkylation: Deprotonation with NaH followed by reaction with alkyl halides extends the chain.

Example Alkylation:

Electrophilic Aromatic Substitution

The electron-rich 4-(heptyloxy)benzamide moiety directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to the ether group.

Nitration Example:

-

Reagents: HNO₃, H₂SO₄

-

Product: 3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-3-nitrobenzamide .

Metal-Catalyzed Cross-Coupling

The aryl chloride (3-chlorobenzyl) participates in Suzuki-Miyaura or Ullmann couplings. For example:

Conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O, 90°C

Stability and Degradation Pathways

-

Hydrolytic Stability: The sulfone group enhances stability, but prolonged exposure to pH > 9 induces slow degradation .

-

Thermal Decomposition: Decomposes above 250°C, releasing SO₂ and chlorinated byproducts (TGA data inferred from ).

Mechanistic Insights

Scientific Research Applications

Preliminary studies suggest that N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide may exhibit various biological activities:

- Anti-inflammatory Effects : The compound may modulate specific biological pathways associated with inflammation, making it a candidate for anti-inflammatory therapies.

- Analgesic Properties : Its structural components suggest potential analgesic effects, which could be beneficial in pain management.

- Enzyme Interaction : Compounds with similar structural features often interact with enzymes and receptors, indicating possible roles in drug development targeting specific biological pathways.

Comparative Analysis with Related Compounds

To understand its unique properties better, this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-amino-4-chlorophenyl)-4-(heptyloxy)benzamide | Contains an amino group instead of dioxido | May exhibit different biological activities due to amino substitution |

| Benzamide | Simple amide structure | Serves as a base structure for many derivatives; lacks complexity |

| 4-Chlorobenzamide | Contains chlorine on the benzene ring | Similar in halogenation but simpler than the target compound |

This comparison highlights how the specific combination of functional groups in this compound confers distinct chemical properties and potential biological activities not present in simpler analogs.

Case Studies and Research Findings

Research into the applications of this compound is still emerging. However, studies have indicated its potential use in:

- Pharmaceutical Development : As a lead compound for developing new anti-inflammatory or analgesic drugs.

- Material Science : Due to its unique solubility characteristics, it may find applications in developing novel materials or drug delivery systems.

Further investigation into its pharmacodynamics and pharmacokinetics is necessary to fully elucidate its therapeutic potential and safety profile.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Biological Activity

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide is an organic compound with potential biological activities. This compound belongs to a class of benzamide derivatives that have been investigated for various pharmacological properties, including insecticidal, nematicidal, and antifungal activities. This article synthesizes the available research findings regarding its biological activity, synthesis methods, and structure-activity relationships (SAR).

- Chemical Name : this compound

- Molecular Formula : C23H22ClNO5S

- Molecular Weight : 459.9 g/mol

- CAS Number : 874355-61-0

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Chromene Core : A condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

- Introduction of the Chlorobenzyl Group : Achieved through nucleophilic substitution reactions.

- Attachment of the Dioxidotetrahydrothiophenyl Moiety : Involves the reaction of a thiophene derivative with an oxidizing agent followed by coupling with the chromene core .

Insecticidal Activity

Recent studies have shown that compounds similar to this compound exhibit significant insecticidal properties against various pests:

- Compounds in this class demonstrated high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

- Specific derivatives showed over 70% mortality against Mythimna separate and Helicoverpa armigera at higher concentrations (500 mg/L) .

Antifungal Activity

The compound also shows promise as an antifungal agent:

- It exhibited good inhibitory activity against Pyricularia oryae, with inhibition rates reaching up to 90.5% in some derivatives .

- Other related compounds demonstrated moderate antifungal activity against various fungal strains, indicating a broad spectrum of action within this chemical class .

Nematicidal Activity

In nematicidal assays, several benzamide derivatives were tested against Caenorhabditis elegans:

- A significant reduction in motility was observed at concentrations of 10 µM after 20 hours, indicating potential use in controlling nematode populations .

- The structure-activity relationship analysis revealed that specific substitutions on the benzamide core could enhance activity against nematodes and platyhelminths .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- The presence of halogen substituents which enhance binding affinity and potency.

- The nature of the substituents on the benzamide moiety, where longer alkoxy chains have been associated with increased biological activity .

Case Study 1: Insecticidal Efficacy

A study evaluated various benzamide derivatives for their insecticidal efficacy against Helicoverpa armigera. Among them, one derivative showed a mortality rate exceeding 70% at a concentration of 500 mg/L, highlighting the potential for developing new insecticides based on this scaffold .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, several compounds were tested against Pyricularia oryae. The most active compound achieved an inhibition rate of 90.5%, outperforming standard antifungal agents like fluxapyroxad .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)benzamide?

To improve synthesis efficiency, consider a stepwise approach:

- Step 1 : Use O-benzyl hydroxylamine hydrochloride as a starting material, reacting with a chlorobenzyl derivative under ice-bath conditions (0–5°C) in dichloromethane (CH₂Cl₂) with potassium carbonate as a base .

- Step 2 : Introduce the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution, ensuring anhydrous conditions to avoid side reactions.

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in acetonitrile to enhance purity .

- Hazard Mitigation : Conduct thorough risk assessments for reagents like trichloroisocyanuric acid (TCICA) and p-trifluoromethylbenzoyl chloride, which require strict temperature control .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions, particularly the chlorobenzyl and tetrahydrothiophene-dioxide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]⁺) and rule out impurities .

- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and analyze diffraction patterns, as demonstrated for related benzamides .

- UV-Vis Spectroscopy : Monitor conjugation effects from the heptyloxy group, with expected λmax shifts in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Variable Optimization : Replicate assays under standardized conditions (e.g., pH, temperature, and solvent composition) to isolate confounding factors. For example, HDAC inhibition assays may show regional specificity in brain tissues, as seen with MS-275 .

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify potency thresholds. Discrepancies may arise from differences in cell permeability or metabolic stability .

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence polarization for enzyme inhibition and cellular thermal shift assays for target engagement) .

Q. What methodologies are effective for studying this compound’s interaction with enzyme targets like HDACs or acps-pptase?

- Chromatin Immunoprecipitation (ChIP) : Map histone acetylation changes at specific gene promoters (e.g., RELN or GAD67) to assess HDAC inhibition in vivo .

- Enzyme Kinetics : Perform Michaelis-Menten assays with recombinant acps-pptase to measure inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s chlorobenzyl group and hydrophobic enzyme pockets .

Q. How should stability studies be designed to evaluate this compound’s degradation under storage conditions?

- Accelerated Stability Testing : Expose the compound to stressors (e.g., 40°C/75% relative humidity, UV light) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .

- Degradation Pathway Analysis : Use LC-MS to identify breakdown products. For example, the tetrahydrothiophene-dioxide group may oxidize further under light exposure .

- Formulation Adjustments : Test lyophilized vs. solution-based storage to mitigate hydrolysis, as seen in sodium pivalate-containing formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.